3,4-dihydro-2H-1-benzopyran-6-amine
Overview
Description
. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Chroman-6-amine, also known as 3,4-dihydro-2H-1-benzopyran-6-amine or 3,4-DIHYDRO-2H-CHROMEN-6-AMINE, is a derivative of chromone . Chromone derivatives are known to interact with a variety of biological targets.
Mode of Action
The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, it can be inferred that chroman-6-amine interacts with its targets in a manner that is influenced by its specific structure.
Biochemical Pathways
Chromone derivatives have been shown to exhibit a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects . These activities suggest that chroman-6-amine may affect multiple biochemical pathways.
Pharmacokinetics
Chromone is considered a privileged structure for new drug invention and development due to its valuable activities and low toxicity , suggesting that chroman-6-amine may have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities exhibited by chromone derivatives , it can be inferred that chroman-6-amine may have a range of effects at the molecular and cellular level.
Action Environment
The biological activity of chromone derivatives is known to be influenced by the type, number, and position of substituents connected to the chromone core , suggesting that the action of chroman-6-amine may also be influenced by such factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with an amine source in the presence of a catalyst . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
3,4-Dihydro-2H-1-benzopyran-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-4-amine: Similar in structure but differs in the position of the amine group.
3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
3,4-Dihydro-2H-1-benzopyran-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYELWTXNPXFOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535529 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50386-54-4 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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